molecular formula C21H23N3O2 B4524270 1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole

1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole

Cat. No.: B4524270
M. Wt: 349.4 g/mol
InChI Key: WBPSBRDEMRHIEF-UHFFFAOYSA-N
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Description

1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a piperazine ring, and a methoxyphenyl group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions. For example, 4-(4-methoxyphenyl)-1-piperazine can be synthesized by reacting 4-methoxyaniline with ethylene glycol in the presence of a catalyst.

    Coupling of the Indole and Piperazine Moieties: The final step involves coupling the indole core with the piperazine ring. This can be achieved through a condensation reaction using reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Chemical Biology: The compound serves as a tool to investigate the mechanisms of enzyme inhibition and protein-protein interactions.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzimidazole
  • 1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrrole
  • 1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-quinoline

Uniqueness

1-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole is unique due to its specific combination of an indole core, a piperazine ring, and a methoxyphenyl group. This unique structure imparts distinct biological activities and pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-19-8-6-18(7-9-19)22-12-14-23(15-13-22)21(25)16-24-11-10-17-4-2-3-5-20(17)24/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPSBRDEMRHIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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